3-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol
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Overview
Description
3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a phenol group, a nitrophenyl group, and a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted acetophenones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts to accelerate the reaction and reduce the formation of by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
4,5-Dihydro-1H-pyrazole derivatives: Studied for their antibacterial and anti-inflammatory activities.
Uniqueness
3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C19H17N5O3/c1-22-12-14(11-20-22)19-10-18(13-3-2-4-17(25)9-13)21-23(19)15-5-7-16(8-6-15)24(26)27/h2-9,11-12,19,25H,10H2,1H3 |
InChI Key |
YUQQLNJNADQCST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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